REACTION_CXSMILES
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[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)C(C)C)(C)C>>[Cl:1][C:2]1[N:11]=[C:10]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1
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Name
|
|
Quantity
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1.53 g
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Type
|
reactant
|
Smiles
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ClC1=NC2=CC=C(C=C2C(=N1)Cl)OC
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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1.72 g
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=NC2=CC=C(C=C2C(=N1)NC1=CC=CC=C1)OC
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Name
|
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Type
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product
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Smiles
|
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |